1-(2-Fluorophenyl)-3-(3-methylbutyl)thiourea
Description
1-(2-Fluorophenyl)-3-(3-methylbutyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound, in particular, features a fluorophenyl group and a methylbutyl group attached to the thiourea core, which imparts unique chemical and physical properties.
Properties
IUPAC Name |
1-(2-fluorophenyl)-3-(3-methylbutyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2S/c1-9(2)7-8-14-12(16)15-11-6-4-3-5-10(11)13/h3-6,9H,7-8H2,1-2H3,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYKQHBVFPVKIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=S)NC1=CC=CC=C1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-Fluorophenyl)-3-(3-methylbutyl)thiourea typically involves the reaction of 2-fluoroaniline with 3-methylbutyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiourea linkage. The reaction can be represented as follows:
2-Fluoroaniline+3-Methylbutyl isothiocyanate→1-(2-Fluorophenyl)-3-(3-methylbutyl)thiourea
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(2-Fluorophenyl)-3-(3-methylbutyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions include sulfonyl derivatives, thiol derivatives, and various substituted aromatic compounds.
Scientific Research Applications
1-(2-Fluorophenyl)-3-(3-methylbutyl)thiourea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiourea derivatives have shown efficacy.
Industry: It is used in the development of agrochemicals and other industrial products where thiourea derivatives are beneficial.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-3-(3-methylbutyl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the fluorophenyl group can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity. These interactions can modulate various biological pathways, leading to the observed biological effects.
Comparison with Similar Compounds
1-(2-Fluorophenyl)-3-(3-methylbutyl)thiourea can be compared with other thiourea derivatives, such as:
1-Phenyl-3-(3-methylbutyl)thiourea: Lacks the fluorine atom, which may result in different chemical and biological properties.
1-(2-Chlorophenyl)-3-(3-methylbutyl)thiourea: Contains a chlorine atom instead of fluorine, which can affect its reactivity and interactions.
1-(2-Fluorophenyl)-3-(2-methylpropyl)thiourea: Has a different alkyl group, which can influence its solubility and biological activity.
The presence of the fluorine atom in 1-(2-Fluorophenyl)-3-(3-methylbutyl)thiourea imparts unique properties, such as increased lipophilicity and potential for stronger interactions with biological targets, making it distinct from its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
